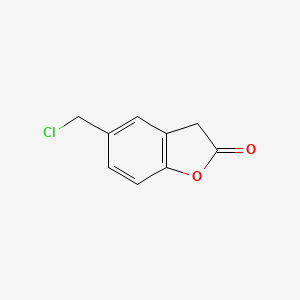

5-chloromethyl-3H-benzofuran-2-one

Description

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

5-(chloromethyl)-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C9H7ClO2/c10-5-6-1-2-8-7(3-6)4-9(11)12-8/h1-3H,4-5H2 |

InChI Key |

ATPUGERGXKQNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCl)OC1=O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

5-Chloromethyl-3H-benzofuran-2-one serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Research indicates that derivatives of benzofuran exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL for certain derivatives .

Anticancer Properties

A study highlighted the synthesis of benzofuran derivatives that demonstrated selective toxicity towards human leukemia cells and other cancer cell lines. For example, certain derivatives were found to inhibit the growth of ovarian carcinoma cells with effective IC50 values ranging from 1.48 to 47.02 µM . The mechanism of action often involves the modulation of enzyme activity or interaction with cellular receptors .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for the modification and functionalization necessary for creating advanced materials .

Case Studies

- Anticancer Activity : A study synthesized new derivatives of benzofurans that showed cytotoxic effects against ovarian carcinoma cells (Skov-3). The most active compounds inhibited cell growth and induced apoptosis, highlighting their potential as therapeutic agents against cancer .

- Antimicrobial Studies : Various benzofuran derivatives were tested against multiple pathogens, showing promising results in terms of antimicrobial efficacy. For example, compounds exhibited MIC values indicating strong inhibitory effects against M. tuberculosis and S. aureus .

- Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives based on the benzofuran scaffold that could serve as dual-target antidepressants or anticancer agents via specific signaling pathway suppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hexen-2-one (CAS 109-49-9)

- Structure : Lacks the diazo group; contains a ketone at position 2 and a terminal double bond (C₅–C₆).

- Properties: Molecular weight: 98.14 g/mol; SMILES: CC(=O)CCC=C . Stable under standard conditions, used as a flavoring agent and synthetic intermediate. Reactivity dominated by the enone system, undergoing Michael additions or Diels-Alder reactions.

- Key Difference : Absence of the diazo group eliminates risks of explosive decomposition but limits utility in reactions requiring nitrogen extrusion (e.g., Wolff rearrangement) .

1-Methoxyhex-5-en-2-one (CAS 62715-14-4)

- Structure : Methoxy group at position 1 instead of diazo; molecular weight 128.17 g/mol .

- Properties :

- Electron-donating methoxy group enhances stability compared to diazo analogs.

- Participates in nucleophilic substitutions at the carbonyl group.

- Key Difference : The methoxy group reduces electrophilicity at C1, contrasting with the diazo group’s ability to act as a carbene precursor .

1,4-Diazepan-5-one (Homopiperazin-5-one)

- Structure : Cyclic amide with a seven-membered ring containing two nitrogen atoms .

- Properties :

- Key Difference: Cyclic structure and amide functionality contrast with the linear, highly reactive diazo-enone system of 1-Diazo-5-hexen-2-one .

Data Table: Comparative Properties

*Hypothetical data inferred from structural analogs.

Research Findings and Reactivity Insights

- Thermal and Photochemical Behavior :

- Acid Sensitivity: The diazo group reacts with acids to form hydrazones or decompose into carbonyl compounds, a pathway absent in non-diazo analogs .

- Synthetic Utility :

- 1-Diazo-5-hexen-2-one could serve in Arndt-Eistert homologation to elongate carbon chains, whereas 1-methoxyhex-5-en-2-one is more suited for etherification or acetal formation .

Preparation Methods

A widely cited approach involves the lactonization of o-chlorophenylacetic acid derivatives to form the benzofuran-2-one core. The process, detailed in CN106336388A , proceeds via:

-

Hydrolysis and Acidification :

-

Lactonization :

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis | 200°C, 12 h, CuO catalyst | 90.1 | 89.5 |

| Lactonization | Toluene, FeSO₄, reflux | 95.3 | 99.3 |

This method avoids corrosive catalysts (e.g., H₂SO₄), reducing equipment degradation and enabling scalable production .

Direct Chlorination of Benzofuran Precursors

CN104072467A outlines a pathway for introducing chlorine substituents into benzofuran derivatives, adaptable for 5-chloromethyl synthesis:

-

Bromination of p-Chloroacetophenone :

-

Chlorination of Salicylaldehyde :

-

Cyclization to Benzofuran-2-one :

Optimization Insight :

-

Excess bromine (>1.1 eq.) increases byproducts, while temperatures >60°C promote decomposition .

-

Ethanol as a solvent enhances solubility of intermediates, facilitating higher purity.

Halogenation of Preformed Benzofuran Cores

A study in Acta Poloniae Pharmaceutica demonstrates halogenation strategies for benzofuran-3-carboxylates, applicable to 5-chloromethyl synthesis:

-

Electrophilic Chlorination :

-

Side-Chain Modification :

Challenges :

-

Competing ring chlorination requires careful stoichiometry.

-

Steric hindrance at C5 limits reaction efficiency, necessitating excess reagents.

Catalytic One-Pot Synthesis

Emerging methods leverage dual catalysts to streamline synthesis:

-

Cu/Fe Bimetallic Systems :

-

Microwave-Assisted Reactions :

Comparative Analysis of Methods

Q & A

Q. What are common synthetic routes for 5-chloromethyl-3H-benzofuran-2-one in laboratory settings?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on benzofuranone precursors. For example, chloromethylation can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. A related benzofuran derivative synthesis (e.g., sulfonyl-substituted benzofurans) involves oxidation of sulfanyl precursors with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Slow evaporation of diisopropyl ether solutions yields single crystals for structural validation. Researchers should monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the chloromethyl group (~4.5 ppm for CHCl protons).

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and dihedral angles (e.g., planar benzofuran rings with deviations <0.01 Å) . Hydrogen-bonding and π-π interactions (e.g., centroid-centroid distances of ~3.7 Å) can be analyzed to predict packing behavior .

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal: Chlorinated byproducts require segregated waste streams.

- Emergency Measures: Immediate rinsing with water for spills and consultation of safety data sheets (SDS) for first-aid protocols .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Reaction Temperature: Controlled stepwise addition of reagents at 273 K minimizes side reactions (e.g., over-oxidation) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance chloromethylation efficiency.

- Purification: Gradient column chromatography (e.g., hexane:ethyl acetate from 4:1 to 2:1) improves separation of polar byproducts. Monitor R values to identify optimal eluent ratios .

- Crystallization: Slow evaporation in low-polarity solvents (e.g., diisopropyl ether) enhances crystal quality for structural analysis .

Q. How can discrepancies between computational predictions and experimental spectroscopic data for benzofuran derivatives be resolved?

Methodological Answer:

- Validation of Computational Models: Cross-check density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR/X-ray data. Adjust basis sets or solvation models if deviations exceed 5% .

- Dynamic Effects: Account for temperature-dependent conformational changes using molecular dynamics simulations.

- Error Analysis: Compare experimental crystallographic parameters (e.g., C–H bond lengths refined via riding models) with theoretical values to identify systematic biases .

Q. How does the chloromethyl group influence the electronic properties and reactivity of the benzofuranone core?

Methodological Answer:

- Electron-Withdrawing Effects: The Cl atom increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. Use Hammett constants (σ for Cl: +0.37) to predict substituent effects on reaction rates .

- Steric Effects: Chloromethyl groups may hinder π-stacking in crystal lattices, altering solubility and crystallization behavior (e.g., reduced centroid-centroid interactions compared to methyl or methoxy derivatives) .

- Reactivity Studies: Perform comparative kinetic studies with non-chlorinated analogs (e.g., methyl or hydroxy derivatives) to quantify activation barriers in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.